molecular formula C23H12Cl2N2O3 B14946657 N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide

N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide

Cat. No.: B14946657
M. Wt: 435.3 g/mol
InChI Key: SLQNZGFUYUTUDL-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is a common choice .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C23H12Cl2N2O3

Molecular Weight

435.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxamide

InChI

InChI=1S/C23H12Cl2N2O3/c24-12-8-9-15(25)16(11-12)26-23(30)18-17-7-3-4-10-27(17)20-19(18)21(28)13-5-1-2-6-14(13)22(20)29/h1-11H,(H,26,30)

InChI Key

SLQNZGFUYUTUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N4C=CC=CC4=C3C(=O)NC5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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